Product packaging for (3R)-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide(Cat. No.:CAS No. 861151-12-4)

(3R)-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide

Cat. No.: B1680724
CAS No.: 861151-12-4
M. Wt: 451.8 g/mol
InChI Key: WMMMJGKFKKBRQR-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Endocannabinoid System: Pathophysiological Implications and Therapeutic Relevance

The endocannabinoid system is composed of endogenous ligands (endocannabinoids), their receptors (primarily CB1 and CB2), and the enzymes responsible for their synthesis and degradation. The main endocannabinoids identified are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) researchgate.net. These lipid-derived mediators are synthesized on demand and act as neuromodulators, influencing various physiological functions nih.gov.

CB1 receptors are predominantly expressed in the central nervous system (CNS), particularly in areas regulating mood, memory, cognition, and motor control, but are also found in peripheral tissues such as adipocytes, liver, muscle, and the gastrointestinal tract mdpi.comacs.orgnih.gov. CB2 receptors are primarily associated with immune cells and play a role in inflammation and immune responses mdpi.comresearchgate.net.

Dysregulation of the ECS has been implicated in the pathophysiology of numerous conditions. For instance, an overactive ECS is associated with metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), by influencing appetite regulation, energy balance, and lipid metabolism mdpi.comacs.orgmdpi.com. The ECS also plays a role in neurological and psychiatric disorders, pain, inflammation, and addiction researchgate.netmdpi.comnih.govelsevier.es. The broad involvement of the ECS in these diverse conditions highlights its therapeutic relevance and the potential for pharmacological intervention to restore balance and ameliorate disease symptoms researchgate.netmdpi.comnih.govelsevier.esnih.gov.

Rationale for Cannabinoid Receptor 1 (CB1) Antagonism in Disease States

The rationale for targeting the CB1 receptor with antagonists or inverse agonists stems from the observation that increased CB1 receptor signaling contributes to the pathology of certain diseases, particularly those related to metabolism and addiction nih.govresearchgate.netjbclinpharm.org. In metabolic disorders, CB1 receptor activation promotes energy conservation, increases food intake, and influences lipid and glucose metabolism, contributing to weight gain and associated complications acs.orgmdpi.comresearchgate.net. Blocking CB1 receptor activity is hypothesized to counteract these effects, leading to reduced appetite, increased energy expenditure, and improved metabolic profiles acs.orgjbclinpharm.orgresearchgate.net.

Beyond metabolic conditions, the involvement of CB1 receptors in the reward pathways of the brain has provided a rationale for their antagonism in substance abuse and addiction nih.govmdpi.com. Furthermore, preclinical data suggested potential benefits of CB1 antagonism in other conditions where ECS overactivity might be detrimental researchgate.net.

Historical Context of CB1 Receptor Antagonist Development: Early Compounds and Clinical Trajectories

The discovery of cannabinoid receptors and their endogenous ligands in the late 20th century spurred significant interest in developing therapeutic agents targeting this system nih.gov. Rimonabant (B1662492) (SR141716A) emerged as one of the first selective CB1 receptor antagonists/inverse agonists to reach clinical development nih.govresearchgate.netjbclinpharm.org. Developed by Sanofi-Aventis, rimonabant was investigated primarily for the treatment of obesity and related cardiometabolic disorders nih.govresearchgate.netwikipedia.org.

Clinical trials demonstrated that rimonabant promoted weight loss and improved several cardiometabolic risk factors in obese and overweight patients researchgate.net. Based on these findings, rimonabant was approved in Europe and several other countries in 2006 as an adjunct to diet and exercise for obese or overweight patients with associated risk factors wikipedia.org. It was the first selective CB1 receptor blocker to receive such approval globally wikipedia.org.

Following the clinical success of rimonabant, other pharmaceutical companies initiated programs to develop their own CB1 receptor antagonists. Rosonabant (E-6776), developed by Esteve and later investigated by Merck, was one such compound that acted as a CB1 receptor antagonist/inverse agonist and was under investigation as an appetite suppressant for obesity researchgate.netwikipedia.org. Other compounds, including taranabant (B1681927) (MK-0364), otenabant, and surinabant, also entered clinical development nih.govresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21Cl3N4O B1680724 (3R)-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide CAS No. 861151-12-4

Properties

CAS No.

861151-12-4

Molecular Formula

C21H21Cl3N4O

Molecular Weight

451.8 g/mol

IUPAC Name

(3R)-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide

InChI

InChI=1S/C21H21Cl3N4O/c22-15-6-4-14(5-7-15)20-13-18(21(29)26-27-10-2-1-3-11-27)25-28(20)19-9-8-16(23)12-17(19)24/h4-9,12,20H,1-3,10-11,13H2,(H,26,29)/t20-/m1/s1

InChI Key

WMMMJGKFKKBRQR-HXUWFJFHSA-N

Isomeric SMILES

C1CCN(CC1)NC(=O)C2=NN([C@H](C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

E-6776;  E 6776;  E6776;  Rosonabant

Origin of Product

United States

Pharmacological Profile of Rosonabant

Classification as a Selective Cannabinoid Receptor 1 (CB1) Antagonist/Inverse Agonist

Rosonabant is classified as a selective CB1 receptor antagonist or inverse agonist. wikipedia.orgjscimedcentral.commedchemexpress.com This means it binds to the CB1 receptor and blocks the action of agonists (molecules that activate the receptor), or in the case of inverse agonism, it can reduce the basal activity of the receptor in the absence of agonists. mdpi.com The development of CB1 antagonists and inverse agonists like Rosonabant was explored for conditions where the endocannabinoid system might be overactive. capes.gov.brresearchgate.net

Receptor Binding Characteristics and Selectivity

Rosonabant exhibits selective binding to the CB1 receptor. medchemexpress.com While specific detailed data on Rosonabant's binding affinity (Ki values) and selectivity ratios against other receptors, such as the CB2 receptor, are not extensively detailed in the provided search results, its classification as a selective CB1 ligand implies a significantly higher affinity for CB1 compared to CB2 and other off-target receptors. medchemexpress.com Selective CB1 antagonists are designed to target the CB1 receptor predominantly found in the central nervous system and other tissues. patsnap.com

Comparative Pharmacological Assessments with Other CB1 Receptor Modulators

Rosonabant belongs to a group of CB1 receptor modulators that were investigated for similar therapeutic applications. capes.gov.brresearchgate.net Comparative studies with analogous compounds have helped to understand the nuances of their pharmacological profiles.

Rosonabant is often discussed alongside other first-generation CB1 antagonists/inverse agonists, including Rimonabant (B1662492), Taranabant (B1681927), Otenabant, and Surinabant. capes.gov.brresearchgate.netwikipedia.orgjscimedcentral.com These compounds share the common feature of targeting the CB1 receptor and were investigated for conditions like obesity. capes.gov.brresearchgate.netwikipedia.orgjscimedcentral.com

Here is a table listing these analogous compounds and their PubChem CIDs:

CompoundPubChem CID
Rosonabant11316914 nih.gov
Rimonabant104850 nih.gov
Taranabant11226090 nih.gov
Otenabant10052040 nih.gov
Surinabant9849616 nih.gov

While grouped together, these CB1 modulators can exhibit distinctions in their receptor efficacy and how they influence downstream signaling pathways, a concept known as signaling bias or functional selectivity. mdpi.comnih.govmdpi.com

The distinction between inverse agonism and neutral antagonism is crucial in understanding the effects of CB1 ligands. mdpi.comuniversiteitleiden.nl A neutral antagonist binds to the receptor and blocks the binding of agonists but does not affect the receptor's basal activity. mdpi.comuniversiteitleiden.nl An inverse agonist, on the other hand, not only blocks agonist binding but also reduces the constitutive activity of the receptor. mdpi.comuniversiteitleiden.nl

Rosonabant, like Taranabant and Rimonabant, has been described as acting as a CB1 inverse agonist. jscimedcentral.commdpi.com This inverse agonism may contribute to some of the observed pharmacological effects. In contrast, some newer CB1 ligands have been explored as neutral antagonists, aiming to maintain the therapeutic benefits while potentially avoiding adverse effects associated with inverse agonism. capes.gov.brmdpi.com The concept of biased signaling suggests that ligands can differentially activate or inhibit distinct intracellular pathways coupled to the CB1 receptor, potentially leading to a separation of desired therapeutic effects from undesired side effects. mdpi.comnih.govmdpi.comnih.gov

Mechanistic Insights into Rosonabant S Action

Molecular Mechanisms of CB1 Receptor Modulation

Rosonabant functions as a CB1 receptor antagonist or inverse agonist wikipedia.orgmedchemexpress.comresearchgate.net. The CB1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by agonists like endogenous cannabinoids, typically couples with Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) mdpi.comnih.gov. Additionally, CB1 receptor activation can influence ion channels, such as inhibiting calcium channels and activating potassium channels, thereby modulating neurotransmitter release mdpi.com.

As an antagonist, Rosonabant would primarily block the binding of agonists to the CB1 receptor, preventing their activating effects. As an inverse agonist, Rosonabant not only blocks agonist binding but also exerts a negative effect on the receptor, reducing its basal constitutive activity nih.gov. The distinction between antagonism and inverse agonism is related to the inherent activity of the receptor in the absence of a ligand; inverse agonists reduce this baseline activity, while neutral antagonists do not nih.gov. Studies on related compounds like rimonabant (B1662492) suggest that the inverse agonist activity might involve interactions with specific amino acid residues within the receptor, such as Lys-192, particularly when the receptor is in an inactive state jbclinpharm.org.

Downstream Intracellular Signaling Pathways Affected by CB1 Receptor Blockade

Blocking or inversely agonizing the CB1 receptor with compounds like Rosonabant impacts the downstream signaling cascades normally initiated by receptor activation. Since CB1 receptor activation typically inhibits adenylyl cyclase, the blockade by Rosonabant would lead to increased adenylyl cyclase activity and consequently elevated intracellular cAMP levels mdpi.comnih.gov.

Beyond the cAMP pathway, CB1 receptors are also known to interact with other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade mdpi.comnih.gov. CB1 receptor activation can stimulate this pathway. Therefore, blockade by Rosonabant would be expected to attenuate or inhibit the activation of this pathway.

While the precise details of Rosonabant's effects on all downstream pathways are not as extensively documented as for some other CB1 modulators, the general principle is that its action at the receptor level counteracts the effects of agonists on these intracellular signaling molecules. This can influence a variety of cellular processes regulated by these pathways.

Interplay with Endogenous Cannabinoids and Constitutive Receptor Activity

The endocannabinoid system involves endogenous ligands, primarily anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), which are synthesized on demand and act as signaling molecules nih.govsc.edu. These endocannabinoids bind to and activate CB1 receptors to exert their physiological effects nih.govwikipedia.orgwikipedia.org.

Rosonabant, as a CB1 receptor antagonist/inverse agonist, interferes with the actions of these endogenous cannabinoids by competing for binding sites on the receptor or by actively reducing receptor activity wikipedia.orgresearchgate.net. In conditions where endocannabinoid levels are elevated or where there is significant constitutive CB1 receptor activity, Rosonabant's inverse agonist properties would be particularly relevant, as they would reduce this basal activity even in the absence of high agonist concentrations nih.gov.

The concept of constitutive receptor activity refers to the ability of a receptor to signal to some extent even when no ligand is bound nih.gov. Inverse agonists demonstrate their effect by reducing this inherent activity nih.gov. Research into CB1 receptor modulators has highlighted the importance of considering this constitutive activity and the potential for inverse agonists to have different pharmacological profiles compared to neutral antagonists, which only block agonist binding researchgate.net.

Preclinical Research and Translational Implications

In Vitro Pharmacological Characterization in Cellular Systems

In vitro studies utilize cell cultures, often derived from human or animal sources, to examine the effects of a compound at a cellular level news-medical.net. These experiments are valuable for screening potential drug candidates and understanding their interactions with specific receptors and pathways ppd.comnews-medical.net. While in vitro models offer advantages such as cost-effectiveness and the ability to provide reliable results without directly involving live organisms, they have limitations in replicating the complex interactions within a whole biological system news-medical.net. Rosonabant functions as a CB₁ receptor antagonist/inverse agonist wikipedia.org. In vitro functional assays have shown that compounds like rosonabant can inhibit the effects mediated by CB₁ receptor agonists. In the absence of an agonist, some of these compounds, including rosonabant, have demonstrated the pharmacological property of an inverse agonist nih.gov.

Assessment in Animal Models of Metabolic Regulation

Animal models are widely used in preclinical research to study metabolic regulation and the effects of potential therapeutic agents nih.gov. These models can involve genetic modifications or the induction of conditions that mimic human diseases to investigate the impact of interventions on metabolic processes nih.govmdpi.com. The endocannabinoid system, particularly the CB₁ receptor, plays a significant role in regulating energy balance, food intake, and lipid metabolism, making it a relevant target in the study of metabolic disorders researchgate.netnih.gov.

Evaluation of Behavioral and Physiological Effects Related to Energy Homeostasis

The endocannabinoid system is involved in regulating energy homeostasis, a complex process involving the balance between energy intake and expenditure frontiersin.orgmdpi.com. CB₁ receptor activation is linked to increased appetite and reduced energy expenditure researchgate.net. Therefore, antagonism of the CB₁ receptor has been explored as a strategy to influence behaviors related to feeding and ultimately impact body weight researchgate.netnih.gov. Preclinical studies in animal models, such as diet-induced obese rats, have been used to evaluate the effects of CB₁ receptor antagonists on food intake and weight loss researchgate.net. These models help in understanding how modulating the endocannabinoid system can affect behavioral and physiological aspects of energy balance frontiersin.orgresearchgate.net.

Neurological Systemic Interactions of Cannabinoid Receptor Antagonism

CB₁ receptors are highly concentrated in the central nervous system (CNS), where they play a crucial role in various physiological and pathophysiological processes frontiersin.orgjscimedcentral.com. Antagonism of CB₁ receptors in the CNS can lead to neurological and psychiatric effects researchgate.netjscimedcentral.com. While the focus of rosonabant was on metabolic regulation, the widespread distribution of CB₁ receptors means that its action is not limited to peripheral metabolic tissues frontiersin.orgjscimedcentral.com. Preclinical studies involving CB₁ receptor antagonists have investigated their effects on CNS-related outcomes, including behavioral responses to stress and potential neuropsychiatric effects nih.govfrontiersin.org. The development of compounds with reduced CNS penetration has been explored to potentially minimize central side effects while retaining peripheral metabolic benefits researchgate.netjscimedcentral.com.

Predictive Value of Preclinical Models in Cannabinoid Receptor Modulator Development

Preclinical models, including both in vitro and in vivo studies, are essential for predicting the potential efficacy and informing the development of cannabinoid receptor modulators ppd.comnih.gov. In vitro studies provide initial insights into a compound's interaction with cannabinoid receptors news-medical.netnih.gov. Animal models allow for the assessment of effects on complex physiological systems, such as metabolic regulation and behavior nih.govfrontiersin.org. Pioneering studies with compounds like rimonabant (B1662492) in animal models helped validate the connection between CB₁ receptor antagonism and weight loss researchgate.net. However, the significant psychiatric side effects observed with centrally acting CB₁ antagonists like rimonabant highlighted the limitations of some preclinical models in fully predicting clinical outcomes, particularly concerning CNS-related adverse effects researchgate.netnih.gov. This has led to a focus on developing and evaluating new cannabinoid receptor modulators, including peripherally directed antagonists or neutral antagonists, in preclinical models to better predict their translational potential and minimize the risk of central side effects researchgate.netnih.gov.

Clinical Development and Translational Challenges

Historical Clinical Investigation Status of Rosonabant

Rosonabant was under investigation by the pharmaceutical company Esteve for its potential use in treating obesity. wikipedia.org Its development was closely linked to that of Rimonabant (B1662492) (SR141716), another CB1 receptor antagonist that was further along in clinical development and briefly approved in Europe. wikipedia.orgnih.gov However, the clinical investigation of Rosonabant for obesity was reportedly halted shortly after Rimonabant was withdrawn from the market in November 2008. wikipedia.org This discontinuation was a direct consequence of reports of severe psychiatric adverse effects associated with Rimonabant and other agents acting on the CB1 receptor. wikipedia.org Rosonabant was among a group of follow-on CB1 antagonists whose development programs were highlighted in the context of the challenges faced by Rimonabant. researchgate.net

Safety and Tolerability Considerations in CB1 Receptor Antagonism

The safety and tolerability of CB1 receptor antagonists became a major concern during the clinical development of this drug class. While these compounds showed promise in areas like weight loss and metabolic improvements, their impact on the central nervous system (CNS) led to significant adverse events. nih.govnih.gov

A significant challenge for centrally acting CB1 receptor antagonists, including agents like Rimonabant and Taranabant (B1681927), was the high incidence of neuropsychiatric adverse events. nih.govresearchgate.net These effects included anxiety, depression, and in some cases, suicidal ideation. wikipedia.orgnih.govnih.govresearchgate.net The widespread distribution of CB1 receptors in the brain, which are involved in regulating mood, emotional control, and cognitive function, is believed to be the underlying reason for these CNS-mediated side effects. nih.govscielo.brresearchgate.net Studies in animal models also supported the link between CB1 receptor antagonism and increased anxiety-related behavior. nih.gov The psychiatric side effects were a primary factor in the discontinuation of Rimonabant and the suspension of research into other similar CB1 antagonists. nih.govresearchgate.netresearchgate.netnih.gov Efforts have since been made to develop CB1 antagonists that preferentially target peripheral receptors to avoid these central adverse effects. nih.govnih.govmdpi.comacs.org

Beyond neuropsychiatric issues, other systemic adverse effects were noted with CB1 receptor antagonists. While the focus often centered on CNS effects due to their severity and impact on development programs, other adverse events were reported with this class of drugs. These could include gastrointestinal issues, headache, irritability, insomnia, dizziness, nausea, vomiting, malaise, and pruritus. nih.govinversago.com For example, in clinical trials for Taranabant, gastrointestinal issues were among the most common adverse events, generally being mild to moderate and dose-dependent. researchgate.netinversago.com

Analysis of Neuropsychiatric Adverse Events Associated with Central CB1 Receptor Blockade

Regulatory and Developmental Hurdles in Advancing CB1 Receptor-Targeted Therapies

The development of CB1 receptor-targeted therapies, particularly for conditions like obesity, has been marked by significant regulatory and developmental challenges. The issues encountered with Rimonabant created a perception that the regulatory bar for anti-obesity drugs had been raised. nih.govnih.gov

Designing clinical trials for anti-obesity and metabolic agents presents several challenges. While weight loss is a primary endpoint, regulatory agencies like the FDA and European Medicines Agency (EMA) also require improvements in cardiovascular risk factors for approval. nih.govnih.gov This necessitates trials with sufficient duration and endpoints to capture these effects. nih.govallianceclinicalnetwork.com Furthermore, the heterogeneous nature of obesity and metabolic disorders complicates trial design, making it difficult to ensure inclusive studies that can yield statistically significant results. allianceclinicalnetwork.comnih.gov Challenges also exist in determining appropriate and meaningful endpoints beyond just weight loss, such as improvements in metabolic health or quality of life, and utilizing a combination of endpoints is often necessary for a comprehensive assessment. allianceclinicalnetwork.com Recruitment and retention of participants in obesity trials can also be difficult. allianceclinicalnetwork.com

Patient heterogeneity is a significant factor contributing to variability in clinical outcomes in trials for obesity and metabolic disorders. Obesity is not a uniform condition, varying widely in severity, underlying causes, and comorbidities across individuals. allianceclinicalnetwork.comnih.gov This variability means that patients may respond differently to the same treatment. nih.govresearchgate.net While clinical trials traditionally reported mean weight loss, it is becoming more common to report the proportion of patients achieving specific weight loss milestones (e.g., >5% or >10% weight loss) to better capture this variability. nih.gov Even with this approach, a proportion of individuals may fail to achieve clinically meaningful weight loss, highlighting the need to understand the factors driving this heterogeneity to move towards more personalized treatment approaches. nih.gov Real-world studies, which include more heterogeneous patient samples than controlled trials, also demonstrate significant variability in response to anti-obesity medications. researchgate.netresearchgate.net

Therapeutic Potential and Unmet Medical Needs

Obesity and Related Metabolic Dysregulation

Obesity is a significant global health threat associated with numerous comorbidities, including type 2 diabetes mellitus, dyslipidemia, hypertension, cardiovascular disease, and kidney disease. researchgate.netgoogle.comox.ac.ukroche.comgene.com The endocannabinoid system is deeply involved in the regulation of energy metabolism, making CB1 receptors a relevant target for anti-obesity strategies. patsnap.comnih.gov Rosonabant was initially investigated as an appetite suppressant for the treatment of obesity. wikipedia.orgtargetmol.com

Impact on Energy Homeostasis and Appetite Regulation

Energy homeostasis is a complex system involving the balance between energy intake and expenditure, regulated by the central nervous system and influenced by peripheral signals, including hormones. shu.ac.uknih.govresearchgate.net The endocannabinoid system plays a significant role in this regulation. CB1 receptors are widely expressed in the brain, including areas involved in controlling food intake and energy expenditure. patsnap.comucl.ac.be Antagonism of CB1 receptors, as exerted by Rosonabant, can influence these processes. Studies on similar CB1 antagonists like rimonabant (B1662492) have shown effects on appetite suppression and weight reduction. patsnap.comjwatch.orgnih.gov

Influence on Adiposity and Related Comorbidities

Obesity is characterized by excessive adiposity, which contributes to the development of various related comorbidities. researchgate.netgoogle.comnih.gov CB1 receptor antagonism has been explored for its potential to influence adiposity and improve these associated conditions. Rosonabant is described as reducing body weight and improving the risk of obesity-related cardiovascular metabolic diseases. medchemexpress.commedchemexpress.com Research on related compounds like rimonabant has demonstrated reductions in waist circumference and favorable changes in cardiometabolic risk factors in overweight or obese patients. nih.gov The inflammatory process associated with obesity, often mediated by adipocytokines produced by white adipose tissue, plays a role in comorbidities like cardiovascular disease, rheumatoid arthritis, and osteoarthritis. nih.gov

Modulation of Lipid and Glucose Metabolism

Dysregulation of lipid and glucose metabolism is a hallmark of metabolic syndrome and a significant consequence of obesity. mdpi.comresearchgate.net The endocannabinoid system influences these metabolic pathways. nih.govmdpi.com Rosonabant is indicated to improve the risk of obesity-related cardiovascular metabolic diseases, which involves the modulation of lipid and glucose parameters. medchemexpress.commedchemexpress.com Studies on other CB1 antagonists have shown beneficial effects on triglyceride levels and HDL cholesterol. nih.gov Disruptions in glucose and lipid metabolism can contribute to conditions like diabetic cardiomyopathy. researchgate.net Oxidative stress, often increased in obese and diabetic states due to altered lipid and glucose metabolism, can impair insulin (B600854) signaling and glucose uptake. mdpi.comnih.gov

Here is a table summarizing some research findings related to CB1 antagonism and metabolic parameters:

CompoundTargetEffect on WeightEffect on Waist CircumferenceEffect on TriglyceridesEffect on HDL CholesterolSource
RimonabantCB1 receptor antagonist/inverse agonistReduced weight jwatch.orgnih.govReduced waist circumference nih.govReduced triglycerides nih.govIncreased HDL cholesterol nih.gov jwatch.orgnih.gov
RosonabantCB1 receptor antagonist/inverse agonistReduces body weight medchemexpress.commedchemexpress.com(Implied by improvement in cardiovascular metabolic diseases)(Implied by improvement in cardiovascular metabolic diseases)(Implied by improvement in cardiovascular metabolic diseases) medchemexpress.commedchemexpress.com

Contextualizing Potential for Addressing Substance Use Disorders via CB1 Antagonism

The CB1 receptor has been identified as a major target in the development of medications for substance use disorders (SUDs). mdpi.comencyclopedia.pubnih.gov The endocannabinoid system is involved in the reward pathways in the brain, and modulating CB1 receptor activity can influence drug-seeking behavior. mdpi.com Early research, particularly with rimonabant, showed promise in reducing drug taking and seeking behavior in animal models. mdpi.comencyclopedia.pub Rosonabant, as a CB1 receptor antagonist/inverse agonist, shares this potential mechanism for addressing SUDs by blocking the effects of endocannabinoids on reward pathways. jscimedcentral.compatsnap.com The therapeutic potential of CB1 receptor antagonists to treat substance abuse is supported by experimental and clinical evidence. patsnap.com

Evolution of Therapeutic Strategies for Cannabinoid Receptor Modulation

The initial development of CB1 receptor antagonists and inverse agonists, including Rosonabant, faced significant challenges primarily due to central nervous system (CNS) related adverse effects. wikipedia.orgjscimedcentral.commedkoo.com This led to a shift in research focus towards developing novel strategies for cannabinoid receptor modulation that could retain the therapeutic benefits while mitigating CNS-mediated side effects. jscimedcentral.comresearchgate.netmdpi.com

Peripheral Selectivity for Mitigating Central Nervous System Effects

One key strategy that emerged is the development of peripherally selective CB1 receptor antagonists. jscimedcentral.commdpi.comacs.org The rationale behind this approach is that many of the desired metabolic effects of CB1 antagonism are mediated by receptors located in peripheral tissues (such as adipose tissue, liver, and pancreas), while the undesirable psychiatric effects are primarily mediated by CB1 receptors in the brain. patsnap.comucl.ac.bemdpi.com By designing compounds that have limited ability to cross the blood-brain barrier and preferentially act on peripheral CB1 receptors, researchers aim to achieve therapeutic efficacy in treating conditions like obesity and metabolic disorders without inducing CNS side effects. jscimedcentral.commdpi.comacs.org This approach is supported by studies on peripherally selective CB1 antagonists that show efficacy in reducing body weight and improving metabolic parameters in animal models with minimal brain penetration. jscimedcentral.comacs.org The development of neutral CB1 receptor antagonists, which block endocannabinoid binding without affecting the receptor's basal activity, is another strategy being explored to potentially avoid the adverse effects associated with inverse agonism. mdpi.comencyclopedia.pubnih.gov

Here is a table illustrating the concept of peripheral selectivity:

CompoundCB1 Binding (Peripheral)CB1 Binding (Central)CNS PenetrationPotential for CNS Side Effects
RimonabantYesYesHighHigh wikipedia.orgjscimedcentral.comjwatch.org
RosonabantYesYesLikely High (similar to rimonabant) wikipedia.orgjscimedcentral.comLikely High (similar to rimonabant) wikipedia.orgjscimedcentral.com
Peripherally Selective CB1 Antagonists (e.g., AM-6545, BNS808)YesLimited/LowLowLow jscimedcentral.comacs.org

Rosonabant is a chemical compound that has been studied in the context of cannabinoid receptor 1 (CB1) modulation. It is identified as a CB1 receptor antagonist and inverse agonist. researchgate.netjscimedcentral.com Rosonabant was among several follow-on agents studied in the clinic after the first-in-class CB1 receptor antagonist/inverse agonist, rimonabant. researchgate.net

The development of CB1 receptor antagonists and inverse agonists, such as rimonabant, taranabant (B1681927), and otenabant, was pursued for conditions like overweight/obesity and related cardiometabolic disorders. researchgate.net However, the clinical development and market availability of some of these compounds were significantly impacted by adverse effects, particularly psychiatric disturbances and nausea. researchgate.netjscimedcentral.com Rimonabant, for instance, was withdrawn from the European market due to severe side effects, which also led to the discontinuation of development programs for similar compounds. researchgate.netjscimedcentral.com Rosonabant's development was discontinued (B1498344) after the severe side effects associated with rimonabant became apparent. researchgate.netjscimedcentral.com

The challenges encountered with inverse agonists like rimonabant highlighted the need for alternative strategies in targeting the CB1 receptor to achieve therapeutic benefits while minimizing risks. researchgate.netmdpi.com One such strategy has been the development of neutral CB1 receptor antagonists. researchgate.netmdpi.comharvard.eduresearchgate.net Unlike inverse agonists, which suppress the constitutive activity of the receptor, neutral antagonists are designed to block the binding of agonists without affecting the receptor's basal activity. researchgate.netmdpi.comharvard.edunih.gov This difference in pharmacological action was hypothesized to potentially lead to an improved safety profile, particularly regarding the neuropsychiatric and gastrointestinal side effects observed with inverse agonists. researchgate.netharvard.edunih.govnih.govnih.gov

Preclinical data suggest that neutral CB1 receptor antagonists may offer comparable efficacy to prototype CB1 receptor antagonists/inverse agonists, potentially with a reduced propensity to induce adverse effects such as nausea. researchgate.net Studies comparing the effects of inverse agonists like rimonabant and neutral antagonists like AM4113 in animal models have explored their impact on behaviors related to appetite and reward. harvard.edunih.govnih.govnih.gov For example, research has investigated whether neutral antagonists can suppress feeding and food-reinforced behaviors without inducing markers of nausea or aversive effects observed with inverse agonists. nih.govnih.govnih.gov

Research findings indicate that compounds classified as neutral CB1 antagonists, such as AM4113, have shown effects on food-motivated behavior similar to those of CB1 inverse agonists in animal studies. nih.govnih.gov Importantly, these studies also explored the potential for neutral antagonists to cause adverse effects. For instance, AM4113 did not induce conditioned gaping in rats or vomiting in ferrets, which are considered indicators of nausea in these species. nih.govnih.gov This suggests that neutral CB1 receptor antagonists might decrease appetite by blocking endogenous cannabinoid tone with a potentially lower association with nausea compared to inverse agonists. nih.gov

The development of neutral antagonists represents an effort to optimize the potential benefits of CB1 receptor modulation while minimizing the risks associated with inverse agonism. researchgate.netresearchgate.netnih.gov While Rosonabant itself is characterized as an inverse agonist, its development history is intertwined with the broader research into safer CB1-targeting compounds, including the exploration of neutral antagonism as a strategy to enhance safety profiles. researchgate.netjscimedcentral.comresearchgate.net

Data from studies comparing inverse agonists and neutral antagonists highlight the differing pharmacological profiles and their potential implications for safety.

CompoundClassification (CB1)Effect on Constitutive ActivityPotential for Nausea/Aversion (Preclinical)
RimonabantInverse AgonistSuppressesHigher
RosonabantInverse AgonistSuppressesImplied Higher (based on class effect)
AM4113Neutral AntagonistDoes Not AffectLower
AM6545Neutral AntagonistDoes Not AffectLower (Peripherally Restricted)

Note: This table is based on research findings discussed in the provided context, focusing on the distinction between inverse agonists and neutral antagonists and their observed preclinical profiles regarding potential for nausea/aversion.

The continued pharmacological profiling of CB1 receptor ligands with different mechanisms of action, including neutral antagonism, remains an active area of research aimed at identifying compounds with improved therapeutic indices. researchgate.net

Advanced Research Methodologies and Techniques

In Vitro Assay Systems for CB1 Receptor Pharmacology

In vitro assay systems are fundamental tools for characterizing the interaction of ligands with the CB1 receptor outside of a living organism. These systems allow for controlled experiments to determine binding affinity, functional efficacy, and selectivity.

Ligand Binding Assays and Functional Efficacy Studies

Ligand binding assays are used to quantify the affinity of a compound for the CB1 receptor. Radioligand binding methods have been a standard approach, involving the incubation of membranes containing the CB1 receptor with a radiolabeled ligand and varying concentrations of the test compound. nih.govnih.gov The displacement of the radiolabeled ligand by the test compound indicates its binding affinity. For example, studies on CB1 receptor binding have utilized radioligands such as [³H]SR141716A (Rimonabant). nih.govnih.gov

Functional efficacy studies, on the other hand, assess the ability of a compound to activate or inhibit the signaling pathways downstream of the CB1 receptor. As a G protein-coupled receptor (GPCR), CB1 receptor activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. acs.org Functional assays can measure changes in cAMP levels or other downstream signaling events to determine if a compound acts as an agonist, antagonist, or inverse agonist. Rosonabant is characterized as a CB1 receptor antagonist/inverse agonist. wikipedia.org

Fluorescence-based assays, such as time-resolved Förster resonance energy transfer (TR-FRET), offer advantages over traditional radioligand assays, including a homogeneous format and continuous data collection, making them suitable for studying ligand-binding kinetics at physiological temperatures. frontiersin.orgbiorxiv.org These assays can be used to determine the on- and off-rates of ligands binding to CB1R. frontiersin.orgbiorxiv.org

High-Throughput Screening Approaches for Novel CB1 Ligands

High-throughput screening (HTS) enables the rapid testing of large libraries of compounds to identify potential ligands for the CB1 receptor. nih.govresearchgate.netbmglabtech.com HTS approaches are crucial for the early stages of drug discovery, allowing researchers to screen thousands or even millions of compounds to find novel chemical scaffolds with desired activity. nih.govresearchgate.netbmglabtech.com While HTS can be expensive and resource-intensive, it has been instrumental in identifying lead compounds for further optimization. acs.org For instance, novel acyclic amides were identified as potent and selective CB1R inhibitors through HTS of compound collections. researchgate.net Microplate readers are commonly used in HTS for cannabinoid research, allowing for rapid and high-throughput measurements of ligand interactions. bmglabtech.com

Molecular Modeling and Computational Chemistry in CB1 Receptor Ligand Design

Molecular modeling and computational chemistry play a significant role in understanding the interaction of ligands with the CB1 receptor at an atomic level and in guiding the design of new ligands. patsnap.comsioc-journal.cnnih.govupc.eduanu.edu.aunih.govnih.govrsc.orgmdpi.com These methods provide insights that complement experimental data and can accelerate the drug discovery process. upc.edu

Pharmacophore Modeling and Structure-Activity Relationship (SAR) Analysis

Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule that are required for it to bind to a receptor and elicit a biological response. patsnap.comnih.gov These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.gov Pharmacophore models are generated based on the structures of known active ligands and can be used to screen virtual libraries of compounds to identify potential new ligands with similar binding characteristics. patsnap.comnih.gov A pharmacophore model based on diverse CB1 antagonists has been generated and validated for its reliability in identifying potential ligands. patsnap.com

Structure-Activity Relationship (SAR) analysis involves studying how changes in the chemical structure of a compound affect its biological activity. By synthesizing and testing a series of related compounds, researchers can identify which parts of the molecule are important for binding to the CB1 receptor and for determining the compound's efficacy. patsnap.comresearchgate.netresearchgate.net SAR studies, often guided by computational methods, help optimize lead compounds to improve their potency, selectivity, and pharmacokinetic properties. researchgate.net For example, SAR studies have revealed structural features essential for CB1R antagonism. acs.orgresearchgate.net

Receptor Homology Modeling and Ligand Docking

Since obtaining high-resolution crystal structures of GPCRs like the CB1 receptor has historically been challenging, homology modeling has been widely used to create 3D models of the receptor based on the known structures of related proteins, such as bovine rhodopsin or the human β2 adrenergic receptor. patsnap.comsioc-journal.cnnih.govrsc.orgresearchgate.net These homology models provide a structural framework for understanding how ligands might bind to the receptor. patsnap.comsioc-journal.cnnih.govrsc.orgresearchgate.net

Ligand docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand within the binding site of a receptor model. patsnap.comsioc-journal.cnnih.govnih.govnih.govrsc.orgresearchgate.netresearchgate.net Docking studies can identify key interactions between the ligand and amino acid residues in the binding pocket, such as hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. patsnap.comnih.govresearchgate.net For CB1 receptor antagonists like Rimonabant (B1662492), docking studies have shown interactions with residues such as Lys192, which is located on the third transmembrane helix and has been shown experimentally to be critical for receptor-ligand interaction. patsnap.comresearchgate.net Induced fit docking methods are used to account for the flexibility of both the ligand and the receptor binding site during the docking process. patsnap.com The consistency between pharmacophore models and homology structures further supports the predicted binding modes. patsnap.com

Omics Technologies in Metabolic Pathway Analysis

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive data about biological systems. mdpi.combioinformaticsdaily.comqut.edu.auucsd.edu Integrating data from these different omics layers can provide a more holistic understanding of metabolic pathways and how they are affected by various factors, including drug treatment. mdpi.combioinformaticsdaily.comqut.edu.auucsd.edu

Metabolic pathway analysis involves the systematic study and mapping of the biochemical processes within an organism. mdpi.comcreative-proteomics.com Due to the development of omics technologies, a vast amount of data on the metabolome composition of living organisms has been accumulated, necessitating the development of bioinformatic tools for large-scale omics data mining. mdpi.com Techniques like pathway enrichment analysis can identify metabolic pathways that are significantly altered in response to a stimulus or intervention. creative-proteomics.com While the provided search results discuss omics technologies and metabolic pathway analysis in a general context and in relation to other compounds and conditions, there is no specific information directly linking Rosonabant to detailed metabolic pathway analysis using omics technologies within the search results. However, given that Rosonabant was investigated for obesity, a condition involving significant metabolic dysregulation, omics technologies could potentially be applied to study its effects on metabolic pathways.

Integration of Real-World Data (RWD) in Drug Development and Clinical Pharmacology

Real-World Data (RWD) encompasses health-related data collected from various sources outside of traditional clinical trials, such as electronic health records, medical claims, patient registries, and data from wearable devices. researchgate.netrhoworld.comoctalsoft.com The integration of RWD in drug development and clinical pharmacology has become increasingly recognized for its potential to provide insights into how treatments perform in diverse patient populations and real-world settings. octalsoft.comascpt.org RWD can complement data from randomized controlled trials, offering a broader perspective on treatment outcomes and safety. octalsoft.com Potential applications of RWD in clinical pharmacology include informing dose/regimen extrapolation, guiding dose adjustments for special populations, and contributing to pharmacokinetic/pharmacodynamic models. ascpt.orgnih.gov Regulatory bodies have also shown increasing interest in the use of RWD and Real-World Evidence (RWE) to support regulatory decisions throughout the drug lifecycle. rhoworld.comwww.gov.uk

However, specific information detailing the integration or use of Real-World Data in the drug development or clinical pharmacology studies of Rosonabant was not found in the available literature. Given that the development of Rosonabant was discontinued (B1498344) in 2008 wikipedia.org, the widespread focus and integration of RWD in the manner discussed in recent literature rhoworld.comoctalsoft.comascpt.orgresearchgate.net was less prevalent during its primary development period.

Application of Action Research Principles in Drug Development Cycles

Action Research is an iterative process that involves a cyclical approach to problem-solving, typically involving planning, action, observation, and reflection. teachers.institute This methodology is often employed in fields like education and social sciences to address real-world issues and improve practices through systematic inquiry. teachers.institute Drug development is a complex, multi-stage process that involves iterative cycles of research, testing, and evaluation, progressing from discovery and preclinical research through clinical trials and post-market surveillance. fda.govhumanspecificresearch.orgfrontiersin.org This process requires continuous learning and adaptation based on accumulating data. europa.eunih.gov

Despite the cyclical nature of drug development, specific documentation or research findings detailing the formal application of "Action Research principles," as defined within that methodology teachers.institute, to the development cycles of Rosonabant were not identified in the available sources. The standard descriptions of drug development phases and planning fda.govhumanspecificresearch.orgfrontiersin.orgeuropa.eunih.gov do not typically frame the process in terms of Action Research principles.

Future Directions and Emerging Paradigms in Cb1 Receptor Modulators

Repurposing Strategies for Existing Compounds with CB1 Receptor Activity

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, is a growing area in pharmaceutical research nih.gov. In the context of CB1 receptor modulation, this involves identifying compounds already approved for other conditions that may also interact with the CB1 receptor nih.govacs.org. Recent data indicate that some widely used drugs, such as paracetamol (acetaminophen), show CB1 activity through their metabolites or indirect mechanisms acs.org. While rosonabant itself, given its development history, may not be a primary candidate for repurposing, the lessons learned from its pharmacology and the challenges faced during its development can inform the search for repurposing other compounds with potential, perhaps unrecognized, CB1 activity or modulatory effects on the endocannabinoid system acs.org. Computational screening and experimental validation approaches are being employed to identify such compounds from libraries of FDA-approved drugs nih.govresearchgate.net.

Innovations in Drug Discovery for Cannabinoid Receptor Targets

The challenges associated with first-generation orthosteric CB1 ligands have spurred innovation in the discovery of new compounds targeting cannabinoid receptors alliedmarketresearch.combmglabtech.com. The focus is shifting towards developing ligands with improved safety profiles and targeted action bmglabtech.com. This includes exploring mechanisms beyond simple orthosteric antagonism or inverse agonism, such as allosteric modulation and the development of peripherally restricted or biased ligands capes.gov.brupf.edu. Advances in pharmacology and molecular biology are enabling researchers to delve deeper into the therapeutic potential of cannabinoids for various conditions alliedmarketresearch.com.

Targeted Delivery Systems for CB1 Receptor Modulators

Targeted delivery systems aim to direct therapeutic agents to specific tissues or cells, potentially minimizing off-target effects mdpi.com. For CB1 receptor modulators, this could involve strategies to limit exposure in the central nervous system, thereby reducing the risk of central side effects observed with earlier compounds stanford.eduoup.com. While the provided information does not specifically detail targeted delivery for rosonabant, the concept is highly relevant to overcoming the limitations encountered in the development of systemically acting CB1 ligands. Novel formulations and delivery technologies are being explored to achieve more localized or tissue-specific modulation of CB1 receptors skyebioscience.com.

Exploration of Allosteric Modulation in CB1 Receptor Pharmacology

Allosteric modulation represents a significant paradigm shift in targeting GPCRs like the CB1 receptor unc.edunih.gov. Unlike orthosteric ligands, which bind to the primary active site, allosteric modulators bind to distinct sites on the receptor, influencing its response to orthosteric ligands, including endogenous cannabinoids unc.edunih.govmdpi.com. This mechanism offers potential advantages, such as fine-tuning receptor activity, improved receptor subtype selectivity, and reduced issues like desensitization and tolerance unc.edunih.govmdpi.com. The discovery of CB1 receptor allosteric modulators has opened new avenues for therapeutic intervention, potentially allowing for the modulation of CB1 signaling with a lower risk of the adverse effects associated with orthosteric agonists and antagonists/inverse agonists unc.edunih.govcpdaconference.orgacs.org. Both positive and negative allosteric modulators of CB1 have been identified and are being investigated for various therapeutic applications unc.edumdpi.comcpdaconference.org.

Addressing Challenges in Clinical Development: Biomarker Discovery and Precision Medicine

Translating preclinical findings for CB1 modulators into clinical success has been challenging frontiersin.org. The development history of compounds like rosonabant highlights the complexities of predicting clinical outcomes and identifying patient populations who would benefit most patsnap.comcapes.gov.brjscimedcentral.com. Biomarker discovery is crucial for addressing these challenges frontiersin.orgnih.gov. Biomarkers can help identify patients likely to respond to treatment, monitor therapeutic effects, and potentially predict or mitigate adverse reactions frontiersin.orgtandfonline.com. Precision medicine, which involves tailoring medical therapies to individual patient characteristics, is gaining traction in the context of the endocannabinoid system tandfonline.comwecann.academyecronicon.net. Understanding genetic variations in cannabinoid receptors and enzymes involved in endocannabinoid metabolism can help predict patient responses and personalize treatment strategies tandfonline.comecronicon.net. The use of biomarkers can guide the selection of specific agonists or antagonists and align treatment strategies with the biological profile of individual patients frontiersin.org.

Collaborative Research Initiatives in Endocannabinoid System Science

Advancing the understanding of the complex endocannabinoid system and its therapeutic potential requires collaborative efforts across various disciplines and institutions csic.esnih.gov. Collaborative research initiatives involving academia, industry, and government are essential for sharing knowledge, resources, and expertise mindbioscience.comvcu.eduwayne.edu. These collaborations can accelerate the discovery and development of novel CB1 receptor modulators and facilitate the translation of research findings into clinical applications csic.esmindbioscience.com. The complexity of the system, underscored by the mixed results of early drug candidates, necessitates a multidisciplinary approach and strong collaborative networks csic.esvcu.eduwayne.edu.

Continued Pharmacological Profiling of Novel CB1 Receptor Ligands

Thorough pharmacological profiling of novel compounds targeting the CB1 receptor remains a critical step in the drug discovery process. This involves characterizing their binding affinity, efficacy (as agonists, inverse agonists, neutral antagonists, or allosteric modulators), signaling pathways activated, and potential off-target interactions bmglabtech.comnih.gov. Detailed profiling helps in understanding the mechanism of action and predicting potential in vivo effects. The experiences with earlier CB1 modulators emphasize the importance of comprehensive profiling to identify compounds with favorable pharmacological properties and reduced potential for unwanted effects patsnap.comcapes.gov.brjscimedcentral.com. Continued research in this area is vital for the rational design and selection of promising drug candidates bmglabtech.com.

Q & A

Q. What distinguishes Rosonabant’s mechanism of action as a CB1 receptor inverse agonist compared to neutral antagonists?

Rosonabant binds to the cannabinoid receptor type 1 (CB1) and induces a conformational change that reduces baseline receptor activity, a hallmark of inverse agonism . This contrasts with neutral antagonists (e.g., Drinabant), which block endogenous ligands without altering basal signaling. To confirm inverse agonism, researchers should use in vitro assays measuring cAMP accumulation or β-arrestin recruitment under ligand-free conditions, comparing Rosonabant’s effects to neutral antagonists .

Q. How does Rosonabant’s pharmacological profile differ from first-generation CB1 antagonists like Rimonabant?

While both Rosonabant and Rimonabant target CB1 receptors, Rosonabant acts as an inverse agonist, whereas Rimonabant is a partial antagonist . Key differences include:

  • Receptor Activity : Rosonabant suppresses constitutive CB1 activity, potentially leading to stronger metabolic effects but exacerbated CNS side effects.
  • Selectivity : Both lack peripheral selectivity, but Rosonabant’s inverse agonism may amplify hypothalamic-pituitary-adrenal axis dysregulation. Comparative studies should employ in vivo models (e.g., diet-induced obesity mice) with parallel pharmacokinetic profiling to isolate mechanism-specific outcomes .

Q. What preclinical models are most relevant for studying Rosonabant’s metabolic efficacy?

  • Diet-Induced Obesity (DIO) Rodents : Measure weight loss, adiposity, and glucose tolerance. Include cohorts treated with Rosonabant vs. placebo for 6–12 weeks .
  • CB1 Knockout Models : Assess whether Rosonabant’s effects are CB1-dependent by comparing wild-type and knockout mice .
  • Behavioral Assays : Use open-field tests or forced swim tests to screen for anxiety/depression-like behaviors, critical for evaluating CNS side effects .

Advanced Research Questions

Q. How can researchers mitigate confounding variables when analyzing Rosonabant’s psychiatric side effects in retrospective clinical data?

  • Stratification : Subgroup patients by baseline psychiatric history, dosage, and comorbidities.
  • Causal Inference Models : Apply propensity score matching to control for covariates like concurrent antidepressant use .
  • Biomarker Integration : Correlate plasma Rosonabant levels with neuroendocrine markers (e.g., cortisol) to identify dose-dependent CNS effects .

Q. What methodologies resolve contradictions between Rosonabant’s metabolic benefits and adverse psychiatric outcomes?

  • Systematic Review with Meta-Regression : Pool data from discontinued trials (e.g., Phase II/III studies) to quantify the risk-benefit ratio across populations .
  • Mechanistic Studies : Use conditional CB1 knockout mice (e.g., neuron-specific vs. hepatic CB1 deletion) to isolate peripheral vs. central effects .
  • Translational Biomarkers : Combine fMRI (for CNS activity) with metabolomic profiling (for lipid/glucose changes) in non-human primates .

Q. What experimental designs improve the predictive validity of preclinical models for Rosonabant’s CNS risks?

  • Multi-Omics Approaches : Integrate transcriptomic data from Rosonabant-treated rodent brains with human post-mortem CNS samples to identify conserved pathways .
  • Chronic Dosing Protocols : Extend treatment durations beyond standard 4-week rodent studies to mimic human exposure timelines .
  • Cross-Species Behavioral Batteries : Validate anxiety/depression endpoints using analogous tasks in rodents and non-human primates (e.g., sucrose preference tests) .

Q. How should researchers design a comparative study between Rosonabant and peripherally restricted CB1 antagonists?

  • Compound Selection : Use Rosonabant (crossing blood-brain barrier) vs. compounds like JD-5037 (peripherally restricted) .
  • Endpoints : Prioritize dual endpoints: metabolic (e.g., hepatic triglycerides) and CNS (e.g., microglial activation via PET imaging).
  • Dose Equivalence : Establish pharmacokinetic equivalence using AUC/MIC ratios to ensure fair efficacy comparisons .

Methodological Considerations

  • Data Reproducibility : Adhere to pharmacopeial standards (e.g., USP-NF protocols) for compound purity and assay validation .
  • Ethical Reporting : Disclose attrition rates and adverse events in preclinical studies to align with clinical transparency norms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
(3R)-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.